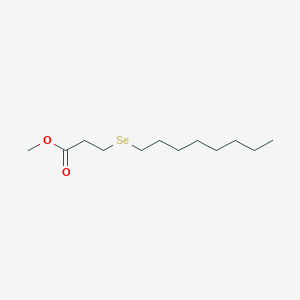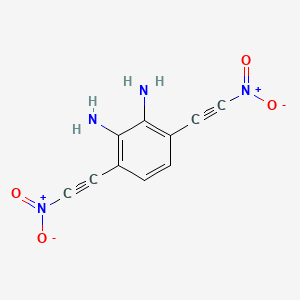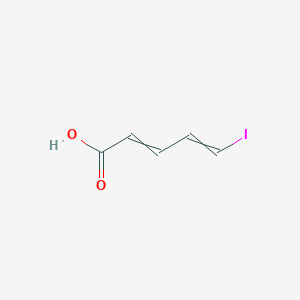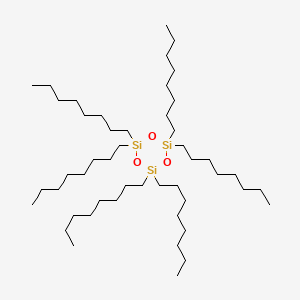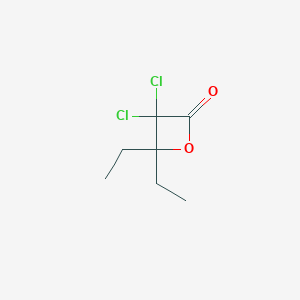
3,3-Dichloro-4,4-diethyloxetan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dichloro-4,4-diethyloxetan-2-one is an organic compound with the molecular formula C7H10Cl2O2. It is a member of the oxetane family, characterized by a four-membered ring containing one oxygen atom. This compound is notable for its unique structure, which includes two chlorine atoms and two ethyl groups attached to the oxetane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dichloro-4,4-diethyloxetan-2-one typically involves the reaction of o-chloroaniline with formalin in a water-toluene mixture in the presence of hydrochloric acid at a temperature of 75-80°C . This method ensures the formation of the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques helps in achieving high-quality products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dichloro-4,4-diethyloxetan-2-one undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form various derivatives.
Hydrolysis: The oxetane ring can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted oxetanes, alcohols, and carboxylic acids, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
3,3-Dichloro-4,4-diethyloxetan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3,3-Dichloro-4,4-diethyloxetan-2-one involves its interaction with various molecular targets. The chlorine atoms and ethyl groups play a crucial role in its reactivity and interactions. The compound can form covalent bonds with nucleophiles, leading to the formation of stable products. The oxetane ring’s strain also contributes to its reactivity, making it a valuable intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3-Dichloro-4,4-dimethyloxetan-2-one
- 3,3-Dichloro-4,4-dipropyloxetan-2-one
- 3,3-Dichloro-4,4-dibutyloxetan-2-one
Uniqueness
3,3-Dichloro-4,4-diethyloxetan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of ethyl groups instead of other alkyl groups influences its reactivity and applications, making it a valuable compound in various fields of research and industry .
Propriétés
Numéro CAS |
130457-73-7 |
|---|---|
Formule moléculaire |
C7H10Cl2O2 |
Poids moléculaire |
197.06 g/mol |
Nom IUPAC |
3,3-dichloro-4,4-diethyloxetan-2-one |
InChI |
InChI=1S/C7H10Cl2O2/c1-3-6(4-2)7(8,9)5(10)11-6/h3-4H2,1-2H3 |
Clé InChI |
SKBZJFIKDRHPPX-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C(C(=O)O1)(Cl)Cl)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[Tris(trimethylsilyl)methyl]benzoyl azide](/img/structure/B14270230.png)
![2,3,8,8-Tetraphenyl-8H-pyrano[3,2-F]quinoxaline](/img/structure/B14270231.png)

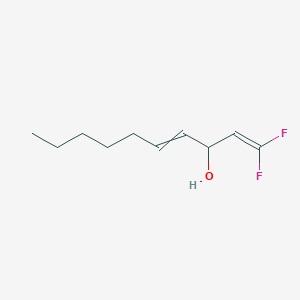
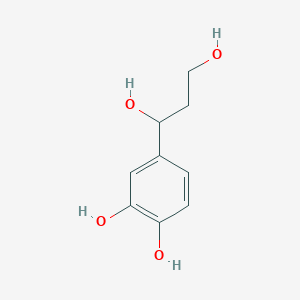
![3-Buten-2-one, 3-[(4-chlorophenyl)hydroxymethyl]-](/img/structure/B14270254.png)


